(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has been improved from 3-aminobenzoic acid using milder and more selective conditions, which include both classical salt resolution and enzymatic approaches to achieve high selectivity (Badland et al., 2010). Another synthesis approach involves enantioselective total synthesis utilizing L-glyceraldehyde as the source of chirality, through sequential aldol-based carbon-carbon bond-forming reactions (Battistini et al., 2004).
Molecular Structure Analysis
The crystal and molecular structure, along with conformational analysis of a related derivative, provides insight into the Z-configuration of the cyclopropane ring, disordered carboxylic group, and the trans conformation of the peptide bond, suggesting significant influence by hydrogen bonding in the crystal state (Cetina et al., 2003).
Chemical Reactions and Properties
The compound's chemical reactivity includes participation in various synthesis pathways, showing the versatility of the tert-butoxycarbonyl-amino group in creating structurally complex and functionally diverse molecules. For example, all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid have been synthesized, demonstrating the method's adaptability in obtaining pure cis or trans acid through simple adjustment of reaction conditions (Bakonyi et al., 2013).
Scientific Research Applications
Synthesis and Molecular Structure Analysis:
- Improved Synthesis : An improved synthesis method from 3-aminobenzoic acid, using milder and selective conditions, has been developed for this compound (Badland et al., 2010).
- Molecular Structure and Conformational Analysis : X-ray crystallography has been used to determine the crystal structure of a related derivative, revealing insights into its molecular conformation and intermolecular hydrogen bonding patterns (Cetina et al., 2003).
Application in Peptidomimetic and Drug Synthesis:
- Synthesis of Pharmacophore : Asymmetric hydrogenation of enamine ester has been employed for synthesizing a beta-amino acid pharmacophore related to this compound (Kubryk & Hansen, 2006).
- Antiviral Drug Intermediate : It serves as a key intermediate in synthesizing the antiviral drug atazanavir, using enhanced short-chain dehydrogenase in an aqueous-organic solvent system (Wu et al., 2019).
Synthesis of Amino Acid Derivatives and Polymers:
- Derivative Synthesis : Various methods have been developed for synthesizing constrained amino acid analogs and derivatives related to this compound (Yang et al., 2015).
- Polymer Synthesis : Amino acid-derived acetylene monomers, including derivatives of this compound, have been synthesized and polymerized, showcasing their potential applications in material science (Gao et al., 2003).
Enantioselective Synthesis and Chiroptical Studies:
- Enantioselective Synthesis : Different methods for the enantioselective synthesis of stereoisomers of related compounds have been developed (Meiresonne et al., 2012).
- Chiroptical Properties : Studies on the chiroptical properties of polymers derived from amino acid-containing monomers, including derivatives of this compound, have been conducted (Qu et al., 2009).
properties
IUPAC Name |
(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJQBGXOSAQQDG-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936569 | |
Record name | (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | |
CAS RN |
161660-94-2, 410090-37-8 | |
Record name | (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-(Boc-amino)cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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